10-ethyl-13-(3-methoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
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Overview
Description
10-ethyl-13-(3-methoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[74002,7]trideca-1,7-diene-4,6-dione is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethyl-13-(3-methoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione typically involves multi-step organic reactions. One common method involves the condensation of acetoacetic acid derivatives with aromatic aldehydes and amines under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
10-ethyl-13-(3-methoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
10-ethyl-13-(3-methoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 10-ethyl-13-(3-methoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0 trideca-1(9),2(7),10,12-tetraen-6-one
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
Uniqueness
10-ethyl-13-(3-methoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione is unique due to its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H27N3O4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
10-ethyl-13-(3-methoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione |
InChI |
InChI=1S/C26H27N3O4/c1-5-18-15-33-24(17-12-9-13-19(14-17)32-4)23-22-20(25(30)28(3)26(31)27(22)2)21(29(18)23)16-10-7-6-8-11-16/h6-14,18,24H,5,15H2,1-4H3 |
InChI Key |
KWTCLVGDXDUYKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(C2=C3C(=C(N12)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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